N-allyl-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Overview
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a type of heterocyclic aromatic organic compound with a wide range of biological activities . They have been studied for their potential use in medicinal chemistry .
Molecular Structure Analysis
The compound is likely to have an unsymmetrical structure, but its conjugate acid and conjugate base may have C2v symmetry .Chemical Reactions Analysis
The compound, being an allyl ether, might undergo Claisen rearrangement when heated . This rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers .Scientific Research Applications
Synthesis and Derivative Applications : A study by Rahmouni et al. (2014) focuses on synthesizing novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition processes. This type of research is fundamental for exploring the chemical properties and potential applications of derivatives related to your compound of interest (Rahmouni et al., 2014).
Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) have synthesized pyrazole-acetamide derivatives and explored their coordination with Co(II) and Cu(II) ions. The study also examines the antioxidant activity of these ligands and their complexes, indicating potential biological applications (Chkirate et al., 2019).
Anticancer Applications : Al-Sanea et al. (2020) investigated the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives with potential anticancer properties. This indicates a possible avenue for the compound in cancer research (Al-Sanea et al., 2020).
Antimicrobial Activity : Bondock et al. (2008) explored the synthesis of new heterocycles incorporating antipyrine moiety, which could be related to the chemical structure of your compound, and evaluated their antimicrobial properties (Bondock et al., 2008).
Synthesis and PET Imaging Applications : A study by Dollé et al. (2008) on the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are selective ligands for the translocator protein (18 kDa), shows potential applications in positron emission tomography (PET) imaging (Dollé et al., 2008).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Compounds with similar structures have been reported to inhibit cdk2, which could lead to alterations in cell cycle progression and induction of apoptosis .
Biochemical Pathways
This can lead to cell cycle arrest and apoptosis, thereby affecting the growth of cancer cells .
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines, including mcf-7, hct-116, and hepg-2 . This suggests that the compound could potentially have anticancer effects.
properties
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-2-3-13-10(19)7-16-8-14-11-9(12(16)20)6-15-17(11)4-5-18/h2,6,8,18H,1,3-5,7H2,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVRAXXZVMLYJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C=NC2=C(C1=O)C=NN2CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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